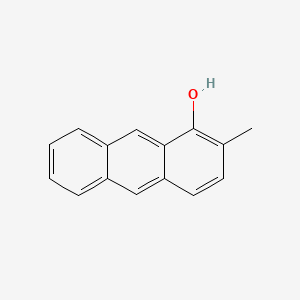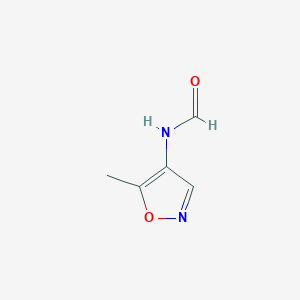
N-(5-Methyl-1,2-oxazol-4-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methyl-1,2-oxazol-4-yl)formamide is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,2-oxazol-4-yl)formamide typically involves the reaction of 5-methyl-1,2-oxazole with formamide under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out at elevated temperatures to promote the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1,2-oxazol-4-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can participate in substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
N-(5-Methyl-1,2-oxazol-4-yl)formamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,2-oxazol-4-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-Methyl-2-[(3R,4S)-3-{[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(2-propin-1-yl)acetamide
Uniqueness
N-(5-Methyl-1,2-oxazol-4-yl)formamide is unique due to its specific substitution pattern and the presence of the formamide group This gives it distinct chemical and biological properties compared to other oxazole derivatives
Properties
CAS No. |
100499-62-5 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-4-yl)formamide |
InChI |
InChI=1S/C5H6N2O2/c1-4-5(6-3-8)2-7-9-4/h2-3H,1H3,(H,6,8) |
InChI Key |
NQBMJJBDNIKCSY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)NC=O |
Canonical SMILES |
CC1=C(C=NO1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-(bromomethyl)-4-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3044761.png)
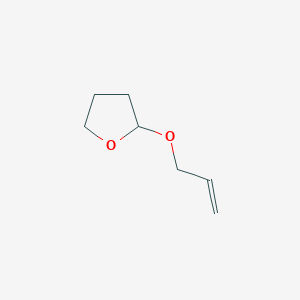
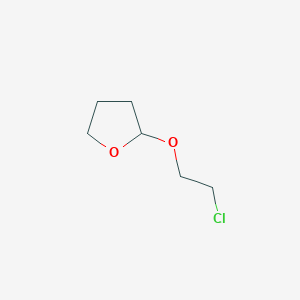
![1-Oxaspiro[4.5]dec-3-ene](/img/structure/B3044766.png)


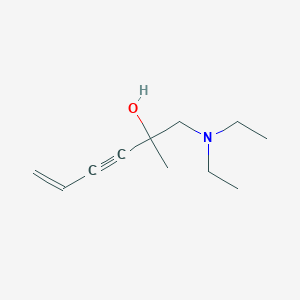
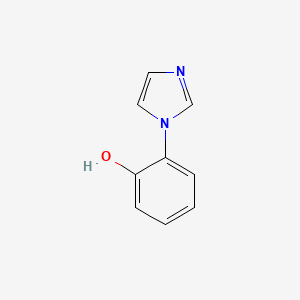
![2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide](/img/structure/B3044774.png)
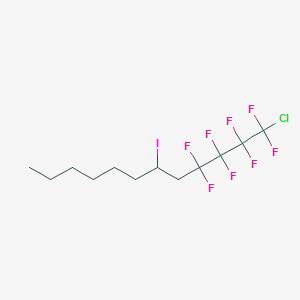
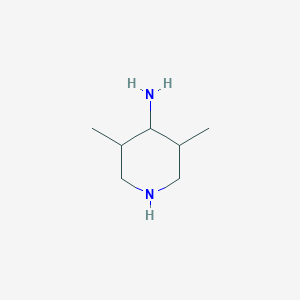

![Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]-](/img/structure/B3044782.png)
